![molecular formula C9H12O3 B12569873 1,4,4-Trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione CAS No. 496765-33-4](/img/structure/B12569873.png)
1,4,4-Trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,4-Trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione is a bicyclic compound with a unique structure that includes an oxabicyclo ring. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and industry. Its molecular formula is C9H12O3, and it is known for its stability and reactivity under specific conditions.
准备方法
Synthetic Routes and Reaction Conditions: 1,4,4-Trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a furan derivative reacts with an olefinic or acetylenic dienophile . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistency. The use of continuous flow reactors and advanced purification techniques helps in achieving high-quality products.
化学反应分析
Types of Reactions: 1,4,4-Trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more reduced forms, often using hydrogenation catalysts.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions vary based on the specific conditions but often include derivatives with modified functional groups that retain the bicyclic structure.
科学研究应用
1,4,4-Trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity.
作用机制
The mechanism by which 1,4,4-Trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione exerts its effects involves interactions with specific molecular targets. The oxabicyclo ring structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .
相似化合物的比较
7-Oxabicyclo[4.1.0]heptane: Shares a similar bicyclic structure but lacks the additional methyl groups and dione functionality.
2,2,6-Trimethyl-1-(3-methyl-1,3-butadienyl)-5-methylene-7-oxabicyclo[4.1.0]heptane: Another related compound with different substituents that affect its reactivity and applications.
Uniqueness: 1,4,4-Trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring stability and specific reactivity profiles.
属性
CAS 编号 |
496765-33-4 |
|---|---|
分子式 |
C9H12O3 |
分子量 |
168.19 g/mol |
IUPAC 名称 |
1,4,4-trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione |
InChI |
InChI=1S/C9H12O3/c1-8(2)4-5(10)9(3)7(12-9)6(8)11/h7H,4H2,1-3H3 |
InChI 键 |
LNHCZGAXKGDCMB-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(=O)C2(C(C1=O)O2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


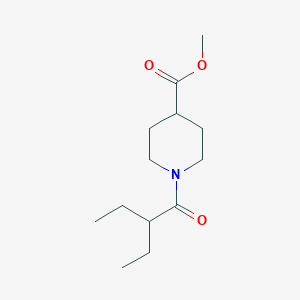
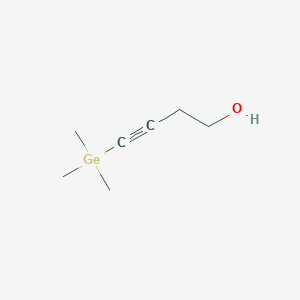
![5(4H)-Oxazolone, 2-(3-methoxyphenyl)-4-[(3-nitrophenyl)methylene]-](/img/structure/B12569826.png)
![4-{[2-(Dimethylamino)ethyl]sulfanyl}benzene-1,2-dicarbonitrile](/img/structure/B12569828.png)
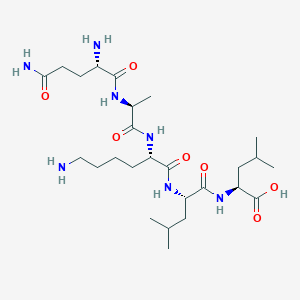
![N-[3-(Cyclopenta-2,4-dien-1-yl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12569848.png)
![2,5-Dimethyl-3-[4-(octyloxy)phenyl]cyclopent-2-EN-1-one](/img/structure/B12569856.png)
![N-Acetyl-S-[(pyridin-2-yl)methyl]-L-cysteine](/img/structure/B12569863.png)
![Dodecyl 4-chloro-3-[2-cyano(phenoxy)acetamido]benzoate](/img/structure/B12569868.png)
methanone](/img/structure/B12569880.png)
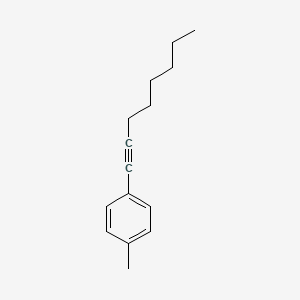
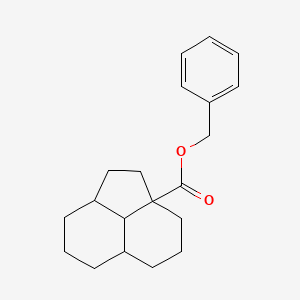
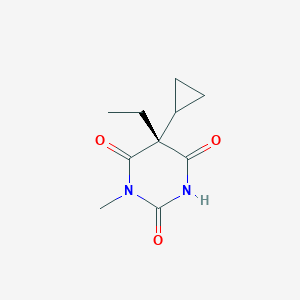
![3H-[1,2,4]Oxadiazolo[4,3-A]pyridine](/img/structure/B12569900.png)
